![molecular formula C22H24N2O3 B610955 SPT イミダゾピリジン 1 CAS No. 1933533-18-6](/img/structure/B610955.png)
SPT イミダゾピリジン 1
概要
説明
科学的研究の応用
Neurodegenerative Disease Research
Spt-IN-1 has been investigated for its role in neurodegenerative diseases, particularly hereditary sensory and autonomic neuropathy type 1 (HSAN1). Mutations in the SPTLC1 gene lead to altered enzyme activity, resulting in the production of toxic metabolites such as 1-deoxysphingolipids. These metabolites are implicated in neurotoxicity and disease progression.
Case Study: HSAN1 Variants
- Findings: Research indicates that certain variants of SPTLC1 exhibit a dominant-negative effect on serine palmitoyltransferase activity, leading to increased levels of 1-deoxysphingolipids. This alteration correlates with symptoms such as sensory neuropathy and motor coordination issues in model organisms like C. elegans and mice .
- Implications: The use of Spt-IN-1 may help mitigate the effects of these toxic metabolites, offering a potential therapeutic avenue for HSAN1 patients.
Cancer Research
Spt-IN-1’s ability to modulate sphingolipid metabolism also extends to cancer research. Sphingolipids play significant roles in cell signaling pathways related to proliferation and apoptosis.
Case Study: Tumor Growth Inhibition
- Findings: In vitro studies have shown that inhibiting serine palmitoyltransferase with Spt-IN-1 can reduce tumor cell viability by altering sphingolipid profiles. This suggests a potential role for Spt-IN-1 in developing cancer therapies targeting sphingolipid metabolism .
- Implications: The compound may be explored further as a therapeutic agent in specific cancer types where sphingolipid dysregulation is evident.
Metabolic Disorders
Spt-IN-1's impact on lipid metabolism positions it as a candidate for studying metabolic disorders, particularly those involving dysregulated sphingolipid levels.
Case Study: Diabetic Neuropathy
- Findings: Elevated levels of 1-deoxysphingolipids have been observed in diabetic neuropathy models, linking them to sensory nerve damage. Spt-IN-1's inhibition of serine palmitoyltransferase could potentially normalize these levels and alleviate neuropathic symptoms .
- Implications: Future studies may focus on the compound's effectiveness in clinical settings for managing diabetic neuropathy.
Data Tables
Application Area | Key Findings | Potential Impact |
---|---|---|
Neurodegenerative Diseases | Inhibition of toxic metabolite production linked to HSAN1 | Therapeutic potential for HSAN1 |
Cancer Research | Reduced tumor cell viability through altered sphingolipid profiles | Development of novel cancer therapies |
Metabolic Disorders | Normalization of elevated 1-deoxysphingolipids in diabetic models | Management strategies for diabetic neuropathy |
生化学分析
Biochemical Properties
SPT Imidazopyridine 1 plays a significant role in biochemical reactions. It is known to interact with the enzyme serine palmitoyl transferase (SPT), acting as a potent inhibitor . This interaction involves the dose-dependent inhibition of the incorporation of 14 C-serine into ceramide .
Cellular Effects
SPT Imidazopyridine 1 has notable effects on various types of cells and cellular processes. It reduces plasma ceramide levels in vivo, which can influence cell function . Additionally, it has been observed to increase plasma HDL and reduce vLDL cholesterol levels in rats .
Molecular Mechanism
The molecular mechanism of action of SPT Imidazopyridine 1 involves its binding interactions with biomolecules and its effects on enzyme activity. As a potent SPT inhibitor, it prevents the enzyme from performing its normal function, which is to incorporate 14 C-serine into ceramide .
Temporal Effects in Laboratory Settings
It is known that it dose-dependently inhibits the incorporation of 14 C-serine into ceramide .
Dosage Effects in Animal Models
The effects of SPT Imidazopyridine 1 vary with different dosages in animal models. It has been observed to reduce plasma ceramide levels in vivo and also increase plasma HDL and reduce vLDL cholesterol levels in rats .
Metabolic Pathways
SPT Imidazopyridine 1 is involved in the metabolic pathway of ceramide synthesis, where it acts as an inhibitor of the enzyme serine palmitoyl transferase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its role as an SPT inhibitor, it is likely to interact with this enzyme at its site of action .
Subcellular Localization
Given its role as an SPT inhibitor, it is likely to be found where this enzyme is located within the cell .
準備方法
化学反応の分析
反応の種類: SPT イミダゾピリジン 1 は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、イミダゾピリジン環上の官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換イミダゾピリジン誘導体が含まれ、これらの誘導体は、生物活性が強化または変化している可能性があります .
科学研究における用途
化学: this compound は、複雑な有機分子の合成におけるビルディングブロックとして使用されます 。そのユニークな構造は、医薬品化学における貴重な足場として機能しています {__svg_loss__}.
生物学: 生物学的研究において、this compound は、スフィンゴ脂質代謝におけるセリンパルミトイル転移酵素の役割を研究するために使用されます {__svg_loss__}。この化合物は、脂質生合成に関与する生化学的経路を理解するのに役立ちます {__svg_loss__}.
医学: この化合物は、代謝性疾患や神経変性疾患などのスフィンゴ脂質代謝に関連する疾患の治療に潜在的な治療的用途があります {__svg_loss__}。この化合物は、血漿セラミドレベルを低下させ、脂質プロファイルを改善する有望な結果を示しています {__svg_loss__}.
産業: {__svg_loss__} 産業部門では、this compound は、新しい医薬品の開発や創薬における研究ツールとして使用されます {__svg_loss__}.
作用機序
SPT イミダゾピリジン 1 は、スフィンゴ脂質生合成の最初の段階を触媒する酵素であるセリンパルミトイル転移酵素を阻害することによって、その効果を発揮します {__svg_loss__}。この酵素を阻害することによって、この化合物は、さまざまな細胞プロセスに関与するセラミドの産生を減少させます {__svg_loss__}。セラミドレベルの低下は、脂質代謝の変化につながり、代謝性疾患や神経変性疾患に潜在的な治療効果をもたらします {__svg_loss__}.
類似化合物との比較
類似化合物:
イミダゾ[1,2-a]ピリジン: 抗菌作用や抗がん作用など、幅広い生物活性を示すことが知られています。
イミダゾ[1,5-a]ピリジン: 有機金属錯体の形成や光学用途に使用されています。
ピラゾロ[1,5-a]ピリジン: {__svg_loss__} 神経保護作用と抗炎症作用を示します {__svg_loss__}.
独自性: SPT イミダゾピリジン 1 は、セリンパルミトイル転移酵素の強力な阻害作用と脂質代謝を調節する能力により、独特です {__svg_loss__}。これは、研究と潜在的な治療的用途の両方で貴重なツールとなります {__svg_loss__}.
生物活性
Spt-IN-1 is a potent inhibitor of serine palmitoyltransferase (SPT), an enzyme critical in the de novo synthesis of sphingolipids. This compound has garnered attention due to its biological activity and potential therapeutic applications, particularly in neurodegenerative diseases and conditions linked to sphingolipid metabolism.
Spt-IN-1 inhibits SPT with an IC50 value of approximately 5 nM, demonstrating a strong dose-dependent effect on the incorporation of labeled substrates into sphingolipid pathways . By blocking SPT, Spt-IN-1 alters sphingolipid metabolism, which can have significant implications for various biological processes, including cell signaling and membrane dynamics.
Impact on Sphingolipid Metabolism
Research indicates that inhibition of SPT by Spt-IN-1 leads to a reduction in key sphingolipid metabolites. This reduction can affect cellular functions such as apoptosis, inflammation, and cell proliferation. For instance, studies have shown that decreased levels of dihydrosphingosine (dhSph) and ceramide (Cer) can result from the action of Spt-IN-1 in endothelial cells .
Case Study 1: Endothelial Cell Function
A study involving endothelial-specific knockout mice for the Sptlc1 gene demonstrated that the absence of SPT activity resulted in impaired vascular development and reduced pathological angiogenesis. The application of Spt-IN-1 in vitro showed similar effects, reinforcing the role of sphingolipids in endothelial function and development .
Case Study 2: Neurodegenerative Models
In models of hereditary sensory and autonomic neuropathy type 1 (HSAN1), where mutations in SPTLC1 lead to altered substrate preferences for SPT, treatment with Spt-IN-1 was shown to mitigate some neurotoxic effects associated with the accumulation of toxic metabolites like 1-deoxysphingolipids. These metabolites are linked to neurodegeneration due to their inability to be phosphorylated and degraded normally .
Research Findings Summary
Study | Findings | Implications |
---|---|---|
Endothelial Cell Study | Inhibition of SPT led to reduced vascular development | Highlights importance of sphingolipids in vascular health |
HSAN1 Models | Treatment with Spt-IN-1 reduced neurotoxic metabolites | Potential therapeutic avenue for neurodegenerative diseases |
特性
IUPAC Name |
2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRYMMKMUTPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。